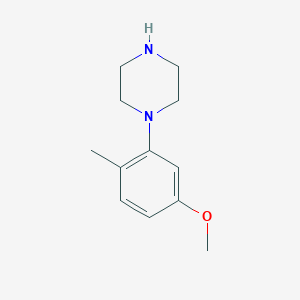

1-(5-Methoxy-2-methylphenyl)piperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H18N2O |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

1-(5-methoxy-2-methylphenyl)piperazine |

InChI |

InChI=1S/C12H18N2O/c1-10-3-4-11(15-2)9-12(10)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3 |

InChI Key |

WQWFTQWTQCGSDG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)OC)N2CCNCC2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 5 Methoxy 2 Methylphenyl Piperazine

Established Synthetic Routes and Precursors for 1-(5-Methoxy-2-methylphenyl)piperazine

The preparation of this compound predominantly relies on two well-established synthetic routes: the Buchwald-Hartwig amination and the reaction of a substituted aniline (B41778) with bis(2-chloroethyl)amine (B1207034).

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org In the context of synthesizing this compound, this reaction typically involves the coupling of piperazine (B1678402) with an appropriately substituted aryl halide. The key precursors for this route are:

Piperazine: This cyclic diamine serves as the nitrogen source for the piperazine moiety.

Aryl Halide: The preferred aryl halide is typically 2-bromo-4-methoxytoluene or 2-chloro-4-methoxytoluene. The choice of halide can influence the reaction rate, with bromides generally being more reactive than chlorides.

The general reaction scheme involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired product and regenerate the palladium(0) catalyst. wikipedia.org

The second established method involves the reaction of 5-methoxy-2-methylaniline (B181077) with bis(2-chloroethyl)amine . nih.govcore.ac.uk This approach constructs the piperazine ring directly onto the aniline precursor. The reaction is typically carried out at elevated temperatures and in the presence of a base to neutralize the hydrogen chloride generated during the cyclization. nih.govcore.ac.uk The primary precursors for this route are:

5-Methoxy-2-methylaniline: This substituted aniline provides the core aromatic structure.

Bis(2-chloroethyl)amine: This bifunctional alkylating agent is essential for the formation of the piperazine ring. It can be used as its hydrochloride salt. nih.gov

This method, while effective, can sometimes lead to the formation of byproducts and may require more stringent reaction conditions compared to the palladium-catalyzed approach. nih.gov

Novel Approaches and Methodological Advancements in this compound Synthesis

Recent advancements in organic synthesis have led to the development of novel and more efficient methods for the preparation of arylpiperazines, including this compound. These modern approaches aim to overcome some of the limitations of traditional methods, such as harsh reaction conditions and the use of expensive catalysts.

One significant area of development is in the realm of palladium-catalyzed amination reactions . Researchers have focused on designing new phosphine (B1218219) ligands that enhance the efficiency and scope of the Buchwald-Hartwig reaction. nih.govwiley.com The use of sterically hindered and electron-rich ligands can promote the catalytic cycle, allowing for reactions to be conducted at lower temperatures and with lower catalyst loadings. nih.gov For instance, the use of biarylphosphine ligands has shown to be effective in the coupling of a wide range of aryl chlorides, which are often less reactive but more readily available than aryl bromides. wiley.com

Furthermore, microwave-assisted synthesis has emerged as a valuable tool for accelerating the synthesis of N-arylpiperazines. nih.gov Microwave irradiation can significantly reduce reaction times, often from hours to minutes, by efficiently heating the reaction mixture. This technique has been successfully applied to both the Buchwald-Hartwig amination and the reaction of anilines with bis(2-chloroethyl)amine, leading to improved yields and cleaner reaction profiles. nih.gov

Another innovative approach involves the use of flow chemistry . Continuous flow reactors offer several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automated synthesis. chemrxiv.org The adaptation of established synthetic routes to flow conditions can lead to more efficient and scalable production of this compound.

Optimization of Reaction Conditions for Research-Scale Production of this compound

The optimization of reaction conditions is crucial for the efficient and reproducible synthesis of this compound on a research scale. Key parameters that are typically fine-tuned include the choice of catalyst, ligand, base, solvent, temperature, and reaction time.

In the context of the Buchwald-Hartwig amination , a systematic optimization of these parameters can lead to significant improvements in yield and purity. The selection of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is of paramount importance. wiley.comresearchgate.net Different ligands can exhibit varying degrees of effectiveness depending on the specific substrates. The choice of base is also critical, with common bases including sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃). researchgate.net The solvent plays a crucial role in solubilizing the reactants and catalyst, with common choices being toluene, dioxane, and tetrahydrofuran (B95107) (THF). wiley.com

Below is a hypothetical data table illustrating the optimization of the Buchwald-Hartwig reaction for the synthesis of this compound from 2-bromo-4-methoxytoluene and piperazine.

| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ | P(o-tol)₃ | NaOtBu | Toluene | 100 | 65 |

| 2 | Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Dioxane | 110 | 85 |

| 3 | Pd(OAc)₂ | XPhos | KOtBu | Toluene | 90 | 92 |

| 4 | Pd₂(dba)₃ | SPhos | NaOtBu | THF | 80 | 88 |

For the synthesis involving the reaction of 5-methoxy-2-methylaniline with bis(2-chloroethyl)amine , optimization typically focuses on the base, solvent, and temperature. The use of a non-nucleophilic base, such as potassium carbonate, is common to facilitate the cyclization reaction. guidechem.com High-boiling point solvents like n-butanol or diethylene glycol monomethyl ether are often employed to achieve the necessary reaction temperatures. nih.govguidechem.com

Purification Strategies for Research-Grade this compound

Obtaining high-purity this compound is essential for its use in research and development, particularly in the synthesis of pharmacologically active compounds. The purification strategy employed depends on the nature of the impurities present in the crude product, which in turn is influenced by the synthetic route used.

A common and effective method for the purification of arylpiperazine derivatives is recrystallization . This technique relies on the differential solubility of the desired compound and its impurities in a given solvent system. The crude product is dissolved in a hot solvent, and upon cooling, the pure compound crystallizes out, leaving the impurities in the solution. nih.gov Common solvents for the recrystallization of piperazine derivatives include ethanol, methanol, and mixtures of ethyl acetate (B1210297) and hexanes. nih.gov

Column chromatography is another powerful purification technique that is widely used to separate the target compound from byproducts and unreacted starting materials. nih.gov This method involves passing a solution of the crude product through a column packed with a stationary phase, such as silica (B1680970) gel. The different components of the mixture travel through the column at different rates depending on their affinity for the stationary phase and the mobile phase (eluent), allowing for their separation. The choice of eluent system is critical for achieving good separation.

For basic compounds like this compound, an acid-base extraction can be an effective preliminary purification step. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the piperazine nitrogens, transferring the desired compound into the aqueous phase. The aqueous phase is then separated, basified, and the purified product is extracted back into an organic solvent.

Finally, the purity of the final product is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to ensure it meets the required standards for research applications.

Preclinical Pharmacological Characterization of 1 5 Methoxy 2 Methylphenyl Piperazine

In Vitro Receptor Binding Profiles and Ligand Affinity Studies of 1-(5-Methoxy-2-methylphenyl)piperazine

Extensive literature searches did not yield specific in vitro receptor binding data for the compound this compound. Pharmacological data is highly dependent on the specific chemical structure, and the substitution pattern on the phenyl ring of arylpiperazines is a key determinant of receptor affinity and selectivity. While a significant body of research exists for structurally related arylpiperazines, particularly those with a 2-methoxyphenyl moiety, this data cannot be directly extrapolated to this compound. The presence and position of the additional methyl group and the altered position of the methoxy (B1213986) group would be expected to significantly influence its interaction with neurotransmitter receptors.

Serotonergic Receptor Subtype Interactions (e.g., 5-HT1A, 5-HT2A, 5-HT2C)

No specific binding affinities (e.g., Ki or IC50 values) for this compound at 5-HT1A, 5-HT2A, 5-HT2C, or other serotonin (B10506) receptor subtypes were found in the public domain.

Dopaminergic Receptor Subtype Interactions (e.g., D1, D2)

There is no available data from in vitro studies detailing the binding affinity of this compound for dopamine (B1211576) D1 or D2 receptors.

Adrenergic and Other Neurotransmitter Receptor System Interactions

Information regarding the interaction of this compound with adrenergic receptors or other neurotransmitter systems is not available in published scientific literature.

Neurotransmitter Transporter Modulation and Reuptake Inhibition by this compound

Serotonin Transporter (SERT) Affinity and Functional Effects

No studies were identified that investigated the affinity of this compound for the serotonin transporter or its functional effects on serotonin reuptake.

Dopamine Transporter (DAT) Affinity and Functional Effects

There is no available data on the affinity of this compound for the dopamine transporter or its impact on dopamine reuptake.

Norepinephrine (B1679862) Transporter (NET) Affinity and Functional Effects

For instance, 1-phenylpiperazine (B188723) has been shown to be a monoamine releasing agent with an EC50 value of 186 nM for norepinephrine release, indicating a potent effect on this transporter. wikipedia.org This suggests that the phenylpiperazine scaffold itself can confer activity at the NET. Furthermore, structure-activity relationship (SAR) studies on various classes of compounds that interact with monoamine transporters have demonstrated that substitutions on the phenyl ring can significantly modulate affinity and selectivity for DAT, SERT, and NET. nih.govnih.govresearchgate.net For example, in a series of N-substituted 3α-(bis[4-fluorophenyl]methoxy)tropanes, modifications to the molecule altered binding affinities for all three transporters. nih.gov Similarly, studies on piperidine (B6355638) analogues of GBR 12909 have shown that N-substituents influence the affinity and selectivity for the dopamine transporter (DAT), with some analogues also showing affinity for NET. nih.gov

The affinity of substituted methylphenidate derivatives for dopamine and norepinephrine transporters has been shown to be well-correlated. nih.gov This correlation suggests that structural modifications that affect binding to one transporter may have a predictable impact on binding to the other.

| Compound | Assay | Value | Transporter |

|---|---|---|---|

| 1-Phenylpiperazine | Norepinephrine Release | EC50: 186 nM | NET |

| N-(4-phenyl-n-butyl)-3alpha-(bis[4-fluorophenyl]methoxy)tropane | DAT Binding | - | DAT |

| 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine | DAT Binding | Ki: 0.7 nM | DAT |

Enzyme Inhibition and Activation Studies Related to this compound

The potential for this compound to interact with metabolic enzymes, particularly the cytochrome P450 (CYP) and monoamine oxidase (MAO) systems, is a critical aspect of its preclinical characterization.

Cytochrome P450 (CYP) Inhibition:

Studies on related phenylpiperazine compounds have shown that they can be both substrates and inhibitors of various CYP isoenzymes. For example, para-methoxyphenylpiperazine (pMeOPP) is metabolized by CYP2D6 through demethylation. wikipedia.org A broader investigation into the inhibitory action of several benzylpiperazines and phenylpiperazines revealed significant inhibitory effects on CYP2D6, CYP1A2, CYP3A4, CYP2C19, and CYP2C9. researchgate.netresearchgate.netresearchgate.net The specific inhibitory profile, however, varies between different piperazine (B1678402) derivatives. researchgate.net For instance, trifluoromethylphenylpiperazine (TFMPP) has been shown to cause more significant inhibition of dextromethorphan (B48470) and caffeine (B1668208) metabolism (probes for CYP2D6 and CYP1A2, respectively) than benzylpiperazine (BZP). researchgate.net These findings suggest that this compound may also interact with one or more CYP isoforms, potentially leading to drug-drug interactions. nih.gov

Monoamine Oxidase (MAO) Inhibition:

While direct data on the MAO inhibitory activity of this compound is not available, research on other piperazine-containing molecules has identified potent and selective MAO inhibitors. sigmaaldrich.com For example, certain N-methyl-piperazine chalcones have been identified as dual inhibitors of MAO-B and acetylcholinesterase (AChE). nih.gov This indicates that the piperazine moiety can be incorporated into scaffolds that effectively inhibit MAO enzymes. The potential for this compound to inhibit MAO-A or MAO-B would have significant implications for its neuropharmacological profile.

| Compound Class | Enzyme(s) | Effect |

|---|---|---|

| Phenylpiperazines (general) | CYP2D6, CYP1A2, CYP3A4, CYP2C19, CYP2C9 | Inhibition |

| para-Methoxyphenylpiperazine (pMeOPP) | CYP2D6 | Metabolism (demethylation) |

| N-methyl-piperazine chalcones | MAO-B, AChE | Inhibition |

In Vitro Functional Assays of this compound

The functional activity of this compound at various neurotransmitter receptors is a key determinant of its potential therapeutic effects. While specific functional data for this compound are scarce, extensive research on related (methoxyphenyl)piperazine derivatives provides a framework for its likely receptor interaction profile.

Many arylpiperazine derivatives exhibit significant affinity for serotonin (5-HT) and dopamine receptors. For example, 1-(2-methoxyphenyl)piperazine (B120316) is a component of several 5-HT1A receptor ligands. acs.orgmdpi.com Derivatives of 1-(2-methoxyphenyl)piperazine have been synthesized as 5-HT1A receptor antagonists with reduced α1-adrenergic activity. nih.gov One such derivative, 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine, was found to be a potent 5-HT1A antagonist in an adenylyl cyclase assay. nih.gov This suggests that the (2-methoxyphenyl)piperazine moiety is conducive to 5-HT1A receptor antagonism.

Furthermore, some substituted phenylpiperazines have been investigated for their antipsychotic potential, demonstrating efficacy in preclinical models without high affinity for dopamine D1 or D2 receptors, suggesting a non-dopaminergic mechanism possibly mediated by serotonin receptors. nih.gov However, other studies have shown that N-substituted phenylpiperazine analogs can be potent and selective ligands for D3 versus D2 dopamine receptors. nih.gov

| Compound/Class | Receptor | Functional Activity | Reference Compound |

|---|---|---|---|

| Derivatives of 1-(2-Methoxyphenyl)piperazine | 5-HT1A | Antagonist | 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine |

| Substituted Phenylpiperazines | Dopamine D3 vs. D2 | Selective Ligands | - |

The modulation of intracellular signaling pathways, such as those involving cyclic AMP (cAMP) and extracellular signal-regulated kinase (ERK), is a downstream consequence of receptor activation or blockade. The functional activities of this compound at its target receptors would be expected to produce corresponding changes in these second messenger systems.

As mentioned previously, a derivative of 1-(2-methoxyphenyl)piperazine has demonstrated antagonist activity in a 5-HT1A-coupled adenylyl cyclase assay, indicating its ability to modulate cAMP levels. nih.gov 5-HT1A receptors are typically Gi/o-coupled, and their activation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cAMP. An antagonist would therefore block the effects of a 5-HT1A agonist on cAMP production.

The activation of ERK is another common downstream signaling event for many G protein-coupled receptors (GPCRs), including dopamine and serotonin receptors. nih.gov The specific effect of a ligand on ERK phosphorylation can be complex and may be influenced by factors such as functional selectivity, where a ligand can differentially activate various signaling pathways coupled to a single receptor. nih.gov While no specific data are available for this compound, it is plausible that its interaction with 5-HT or dopamine receptors could lead to modulation of the ERK pathway.

In Vivo Preclinical Pharmacological Activity in Animal Models of this compound

The in vivo behavioral effects of this compound have not been extensively reported. However, a study on the closely related isomer, 1-(4-methoxy-2-methylphenyl)piperazine (MMPP), provides some indication of its potential central nervous system activities. nih.gov In this study, MMPP was found to enhance the acquisition and formation, but not the consolidation, of memory in a passive avoidance test in mice. nih.gov The effects of MMPP on memory were suggested to be mediated by cholinergic, NMDA-glutamatergic, and 5-HT1A receptors. nih.gov The same study also assessed the anxiolytic properties of MMPP, though the results were not detailed. nih.gov

Other phenylpiperazine derivatives have been evaluated in various behavioral models. For instance, meta-chlorophenylpiperazine (mCPP) and para-methoxyphenylpiperazine (pMeOPP) have been reported to induce anxiety-like behaviors in animal models. wikipedia.org Phenylpiperazines such as trifluoromethylphenylpiperazine (TFMPP) have been shown to have MDMA-like behavioral effects in mice, including alterations in locomotor activity and induction of head-twitch responses, a model for hallucinogenic potential. nih.gov Some phenylpiperazines have also shown efficacy in blocking conditioned avoidance responding, a preclinical test for antipsychotic activity. nih.gov The effects of these compounds are often mediated by their interactions with serotonin receptors.

The specific behavioral profile of this compound would depend on its unique receptor affinity and functional activity profile. Based on the data from related compounds, it could potentially have effects on cognition, anxiety, and psychosis-related behaviors.

| Compound | Animal Model | Observed Effect | Potential Indication |

|---|---|---|---|

| 1-(4-methoxy-2-methylphenyl)piperazine (MMPP) | Passive Avoidance Test (mice) | Enhanced memory acquisition and formation | Cognition |

| meta-Chlorophenylpiperazine (mCPP) | Various anxiety models | Anxiogenic-like effects | Anxiety |

| Trifluoromethylphenylpiperazine (TFMPP) | Head-Twitch Response (mice) | MDMA-like hallucinogenic effects | Psychosis |

| Substituted Phenylpiperazines | Conditioned Avoidance Responding (rat) | Blocked avoidance responding | Psychosis |

Neurochemical and Neurophysiological Effects in Animal Brain Regions

Detailed in vivo studies on the neurochemical and neurophysiological effects of this compound in specific animal brain regions are not extensively available in the public domain. Research on structurally similar phenylpiperazine compounds suggests that this class of molecules often interacts with serotonergic and dopaminergic systems, which are crucial for mood, cognition, and motor control. However, without specific data for this compound, any discussion of its precise effects on neurotransmitter release, reuptake, or neuronal firing rates in areas like the prefrontal cortex, striatum, or hippocampus would be speculative.

For a comprehensive understanding, future preclinical research would need to employ techniques such as in vivo microdialysis to measure real-time changes in extracellular levels of neurotransmitters like serotonin (5-HT) and dopamine (DA) and their metabolites in conscious, freely moving animals. Electrophysiological studies, including in vivo single-unit recordings, would also be necessary to determine the compound's influence on the firing patterns of neurons in these key brain regions. Such studies would elucidate whether this compound acts as an agonist, antagonist, or modulator of specific receptor subtypes and its downstream consequences on neuronal circuitry.

Pharmacodynamic Biomarker Studies in Preclinical Species

Pharmacodynamic (PD) biomarker studies are essential for understanding the molecular and cellular effects of a new chemical entity and for establishing a dose-response relationship. For a compound like this compound, which is predicted to act on the central nervous system, relevant PD biomarkers could include changes in the levels of specific proteins, enzyme activity, or gene expression in the brain or peripheral tissues following its administration.

Currently, there is a lack of published preclinical studies that have identified or validated specific pharmacodynamic biomarkers for this compound. Future research in this area would likely focus on markers related to the serotonergic and dopaminergic pathways. For instance, studies might investigate changes in the expression of c-Fos, an immediate early gene often used as a marker of neuronal activation, in brain regions targeted by the compound. Other potential biomarkers could include alterations in the levels of monoamine oxidase (MAO) enzymes or changes in the density of serotonin and dopamine receptors, which could be assessed using techniques like positron emission tomography (PET) imaging with specific radioligands. The development of reliable PD biomarkers would be a critical step in the preclinical and clinical development of this compound, providing valuable insights into its mechanism of action and therapeutic potential.

Structure Activity Relationship Sar Studies of 1 5 Methoxy 2 Methylphenyl Piperazine Analogs

Systematic Modification of the Piperazine (B1678402) Core in 1-(5-Methoxy-2-methylphenyl)piperazine Derivatives

The piperazine ring is a cornerstone of many neurologically active agents, often considered a "privileged scaffold" in medicinal chemistry. Its two nitrogen atoms provide a combination of structural rigidity and physicochemical properties, such as pKa, that are crucial for bioavailability and target interaction. nih.gov Modifications to this central ring system in analogs of this compound can have profound effects on biological activity.

Structure-activity relationship studies have demonstrated that the integrity of the six-membered piperazine ring is often essential for potent activity. For instance, in a series of pyrazine-2-carboxamide derivatives, expanding the piperazine ring to a seven-membered homopiperazine (B121016) ring resulted in a near-complete loss of anti-tubercular activity, with the exception of one bromo-substituted analog. nih.gov This suggests a strict spatial requirement for the two nitrogen atoms, which are often involved in key interactions with the target protein. The N1 nitrogen typically connects to the aryl group (the methoxy-methylphenyl moiety), while the N4 nitrogen is the primary site for introducing linkers and terminal functional groups that modulate the pharmacological profile.

Substituents on the piperazine unit itself are also critical for activity. nih.gov Introducing functional groups, such as an N-ethoxycarbonyl group, at the N4 position has been shown to enhance the antiproliferative effects of certain compounds, indicating that this position is a key vector for interacting with specific subpockets of a biological target. nih.gov The basicity of the piperazine nitrogens is another key factor, as they are often protonated at physiological pH, allowing for a crucial ionic interaction with acidic residues (e.g., aspartic acid) in the binding sites of many G protein-coupled receptors (GPCRs). nih.gov

| Compound Series | Core Structure | Effect on Activity (Anti-tubercular) | Reference |

| Pyrazinamide Analogs | Piperazine | Active (IC50 = 1.35–1.82 µM for potent analogs) | nih.gov |

| Pyrazinamide Analogs | Homopiperazine | Generally inactive (IC50 > 64 µM) | nih.gov |

This table illustrates the critical nature of the piperazine core, where expansion to a homopiperazine ring leads to a significant loss of activity in a series of potential anti-tubercular agents.

Exploration of Substituent Effects on the Methoxy-methylphenyl Moiety

The 5-methoxy-2-methylphenyl group is a critical determinant of the pharmacological profile, engaging in hydrophobic and potential hydrogen-bonding interactions within the receptor binding pocket. The specific substitution pattern dictates the electronic and steric properties of the ring, influencing both affinity and selectivity.

While direct SAR studies on the 5-methoxy-2-methylphenyl scaffold are limited in the public domain, valuable insights can be drawn from closely related analogs. In a series of dipeptide analogs targeting the kappa opioid receptor (KOR), modifications to a similar 3-methoxy-2-methylphenyl moiety revealed important trends. nih.gov For instance, replacing the electron-donating methoxy (B1213986) group with a more lipophilic methyl group led to a twofold increase in binding affinity. nih.gov This suggests that for this particular receptor, hydrophobic interactions may be more critical than the hydrogen bond accepting capacity of the methoxy group. Furthermore, replacing an iodo-substituent at the ortho-position with a smaller methyl group also enhanced affinity, highlighting the sensitivity of the binding pocket to the steric bulk of substituents. nih.gov

The metabolism of methoxyphenyl piperazine derivatives is also heavily influenced by the methoxy group. In studies of 1-(4-methoxyphenyl)piperazine, O-demethylation to the corresponding hydroxyphenyl metabolite was identified as the major metabolic pathway, primarily catalyzed by the CYP2D6 enzyme. researchgate.net This indicates that the methoxy group is a key site of interaction and a potential liability for metabolic stability, a crucial consideration in drug design.

| Analog Base Structure | R1 (-OMe) | R2 (-Me) | KOR Affinity (Ki, nM) | Reference |

| Dipeptide Analog | -OCH3 | -I | 277 | nih.gov |

| Dipeptide Analog | -CH3 | -I | 123 | nih.gov |

| Dipeptide Analog | -OCH3 | -CH3 | Not specified, but noted as higher affinity than Iodo-analog | nih.gov |

This table demonstrates the SAR for a related methoxy-methylphenyl moiety, where replacing the methoxy group with a methyl group enhances binding affinity, suggesting a preference for lipophilicity in the receptor pocket.

Influence of Linker Chemistry on the Pharmacological Profile of Analogs

The linker connecting the N4 atom of the piperazine core to a terminal functional group is a powerful tool for modulating the pharmacological properties of this compound analogs. The length, rigidity, and chemical nature of this linker play a decisive role in orienting the terminal moiety to engage with secondary binding sites, thereby influencing both affinity and receptor selectivity. nih.govnih.gov

Studies on (methoxyphenyl)piperazine derivatives have shown that linker length is a critical parameter. For ligands targeting 5-HT1A receptors, a four-carbon alkyl chain was found to be optimal when the terminal moiety was a heteroaryl group. nih.gov In another series targeting sigma (σ) receptors, elongating the alkyl tether from a benzylic to a longer alkyl chain generally improved selectivity for σ₁ receptors over the 5-HT₂B receptor. nih.gov

The chemical composition of the linker and the terminal group it connects to are equally important. In a classic example, analogs of 1-(2-methoxyphenyl)piperazine (B120316) were optimized to reduce affinity for α1-adrenergic receptors while maintaining high affinity for 5-HT1A receptors. nih.gov Replacing a terminal phthalimide (B116566) group on a butyl linker with various alkyl amides proved highly beneficial. Further increasing the steric bulk of the alkyl amide, culminating in an adamantanecarboxamido group, resulted in a compound with high 5-HT1A affinity (Ki = 0.4 nM) and a remarkable 160-fold selectivity over α1-adrenergic sites. nih.gov

Furthermore, the chemical groups within the linker can significantly alter the physicochemical properties of the parent molecule. For instance, the basicity of the piperazine ring is strongly affected by neighboring groups in the linker. Attaching the piperazine via an amide bond can lower its pKa by one unit, while using "click chemistry" to form a triazole linker can decrease the pKa by nearly three units. nih.gov This modulation of pKa has significant consequences for the molecule's protonation state at physiological pH, affecting solubility and the ability to form key ionic bonds with the target receptor. nih.gov

| Base Compound | Linker Modification | 5-HT1A Affinity (Ki, nM) | α1-Adrenergic Affinity (Ki, nM) | Selectivity (α1/5-HT1A) | Reference |

| NAN-190 | -butyl-phthalimide | 0.6 | 0.8 | ~1.3 | nih.gov |

| Analog 2j | -butyl-(1-adamantanecarboxamido) | 0.4 | 64 | 160 | nih.gov |

This table shows how modifying the terminal group on a fixed-length linker dramatically enhances receptor selectivity.

Computational Chemistry and Pharmacophore Modeling for this compound Derivatives

Computational chemistry and pharmacophore modeling are indispensable tools for understanding the SAR of this compound derivatives and for rationally designing new analogs. nih.gov A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to be recognized by a specific receptor, effectively summarizing the key aspects of the SAR. nih.govyoutube.com

For arylpiperazine derivatives targeting aminergic GPCRs, a typical pharmacophore model consists of several key features:

A positive ionizable feature: This corresponds to the protonated nitrogen of the piperazine ring, which forms a salt bridge with a conserved aspartate residue in the receptor's transmembrane domain 3.

A hydrophobic/aromatic feature: This represents the methoxy-methylphenyl ring, which engages in van der Waals or π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine) in a hydrophobic pocket of the receptor.

Hydrogen bond acceptors/donors: These features can be located on the aryl ring substituents (like the methoxy group) or on the terminal moiety at the end of the linker, providing additional points of interaction that can enhance affinity and confer selectivity.

Structure-based pharmacophore models are developed by analyzing the interactions of a known ligand within the crystal structure of its target protein. mdpi.com These models can then be used as 3D queries to screen large virtual libraries of compounds to identify novel chemical scaffolds that fit the required geometric and chemical constraints. mdpi.com Ligand-based models are generated when a crystal structure is unavailable, by superimposing a set of active molecules and extracting their common chemical features.

These computational approaches are not static; they are part of a dynamic cycle of drug design. Initial SAR data is used to build a pharmacophore model. This model then guides the synthesis of new analogs, which are subsequently tested. The new biological data is then used to refine the model, leading to a more predictive and robust tool for lead optimization. nih.gov For instance, researchers synthesized a series of ligands specifically designed to better suit the structural requirements of a current σ₁ receptor pharmacophore model. nih.gov

Identification of Key Structural Features for Receptor Selectivity and Efficacy

The culmination of SAR studies, supported by computational analysis, allows for the identification of key structural features that govern receptor selectivity and efficacy in this compound analogs. Selectivity is achieved by exploiting subtle differences in the topology and amino acid composition of the binding pockets of different receptors.

A comprehensive analysis reveals several critical determinants:

The Arylpiperazine Moiety: The core this compound unit serves as the primary anchor. The protonated piperazine nitrogen provides a crucial electrostatic interaction, while the substituted phenyl ring establishes hydrophobic and aromatic interactions. The specific substitution pattern on the phenyl ring is key for fine-tuning affinity and selectivity. For instance, the position and nature (e.g., methoxy vs. methyl) of substituents can favor binding to one receptor subtype over another. nih.gov

The Linker and Terminal Group: This region is arguably the most important for achieving high selectivity. As demonstrated in studies of 1-(2-methoxyphenyl)piperazine analogs, a bulky, lipophilic terminal group like an adamantane (B196018) amide can dramatically increase selectivity by occupying a specific accessory binding pocket that is not present or is shaped differently in other receptors. nih.gov The length and flexibility of the linker are tuned to position this terminal group optimally. nih.gov

Elucidation of the Molecular Mechanism of Action of 1 5 Methoxy 2 Methylphenyl Piperazine

Identification of Primary Molecular Targets and Off-Targets of 1-(5-Methoxy-2-methylphenyl)piperazine

Detailed receptor binding affinity data, such as Ki values, for this compound are not extensively available in published literature. However, functional studies in animal models have implicated several receptor systems as being involved in its pharmacological effects.

Research investigating the compound's impact on memory processes has suggested that its mechanism of action involves interactions with cholinergic, N-methyl-D-aspartate (NMDA), and serotonin (B10506) 5-HT1A receptors. The memory-enhancing effects of the compound were inhibited by antagonists of these respective receptor systems, indicating that this compound may directly or indirectly modulate their activity to produce its effects. Without quantitative binding data, it is not possible to definitively classify these as primary or off-targets, nor to detail their affinity and selectivity.

Downstream Intracellular Signaling Cascades Influenced by this compound

There is currently a lack of specific research detailing the downstream intracellular signaling cascades that are modulated by this compound. The implication of cholinergic, NMDA, and 5-HT1A receptors suggests that signaling pathways associated with these receptors are likely affected.

For instance, 5-HT1A receptors are G-protein coupled receptors (GPCRs) that typically couple to Gi/Go proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. They can also modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels. Cholinergic and NMDA receptor activation influences intracellular calcium levels and the activation of various protein kinases. However, direct evidence of this compound inducing these specific downstream events is not yet documented in scientific studies.

Gene Expression and Proteomic Changes Induced by this compound in Research Models

As of the current date, there are no available studies in the scientific literature that have investigated the gene expression or proteomic changes induced by this compound in any research models. Consequently, the impact of this compound on the transcriptome and proteome remains uncharacterized.

Potential Therapeutic Areas and Research Directions for 1 5 Methoxy 2 Methylphenyl Piperazine Preclinical Focus

Exploration in Neuropsychiatric Disorder Models

The therapeutic potential of 1-(5-Methoxy-2-methylphenyl)piperazine in neuropsychiatric disorders is largely inferred from the activity of structurally related compounds at key neurotransmitter receptors, such as serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. These receptors are well-established targets for drugs used to treat depression, anxiety, and schizophrenia.

Depression-like and Anxiety-like Behaviors:

Many phenylpiperazine derivatives exhibit high affinity for various serotonin receptors, including the 5-HT1A and 5-HT2A/2C subtypes, which are critically involved in the regulation of mood and anxiety. For instance, compounds acting as agonists at the 5-HT1A receptor have shown anxiolytic and antidepressant effects in preclinical models. A study on a related compound, 6-methoxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-xanthen-9-one, demonstrated antidepressant-like effects in mice, with its mechanism of action involving the activation of 5-HT1A and 5-HT2A/C receptors. nih.gov Given the structural similarities, it is plausible that this compound could be investigated for similar effects.

Preclinical evaluation in rodent models of depression and anxiety would be a critical step. Standard behavioral tests could be employed to assess its potential efficacy.

Table 1: Potential Preclinical Models for Assessing Antidepressant- and Anxiolytic-like Activity

| Disorder Model | Commonly Used Behavioral Tests | Typical Outcome Measures |

| Depression-like behaviors | Forced Swim Test, Tail Suspension Test | Immobility time |

| Sucrose Preference Test | Sucrose consumption | |

| Anxiety-like behaviors | Elevated Plus Maze, Open Field Test | Time spent in open arms/center, number of entries |

| Light-Dark Box Test | Time spent in the light compartment |

Schizophrenia-like Phenotypes:

The pathophysiology of schizophrenia is complex, with the dopamine and serotonin systems playing a significant role. Atypical antipsychotics often exhibit antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. The potential for this compound to modulate these receptors suggests it could be a candidate for investigation in schizophrenia models. Preclinical models that mimic the positive, negative, and cognitive symptoms of schizophrenia could be utilized to explore this potential.

Investigations in Neurological Disorder Models

The neuroprotective and symptomatic relief potential of piperazine (B1678402) derivatives extends to various neurological disorders.

Alzheimer's Disease Models:

Recent research has highlighted the potential of piperazine-based compounds in the context of Alzheimer's disease. nih.govresearchgate.net Some novel piperazine derivatives have been shown to reduce both amyloid and Tau pathology, key hallmarks of Alzheimer's, and improve memory in preclinical models. nih.govresearchgate.net

A study on the structurally similar compound 1-(4-methoxy-2-methylphenyl)piperazine (MMPP) has provided direct preclinical evidence of its effects on memory. In a passive avoidance test in mice, MMPP was found to enhance the acquisition and formation of memory. nih.gov The study suggested that these memory-enhancing effects are mediated through the cholinergic, NMDA-glutamatergic, and 5-HT1A receptors. nih.gov

Table 2: Preclinical Findings for 1-(4-methoxy-2-methylphenyl)piperazine (MMPP) in a Memory Model

| Memory Phase | Effect of MMPP | Involved Receptors |

| Acquisition | Enhancement | Cholinergic, NMDA, 5-HT1A |

| Formation | Enhancement | Cholinergic, NMDA, 5-HT1A |

| Consolidation | No significant effect | Not applicable |

Data sourced from Navarrete et al. (2013) nih.gov

Furthermore, some piperazine derivatives are being investigated as activators of the TRPC6 channel, which may offer a neuroprotective mechanism by stabilizing synapses against amyloid toxicity. doi.orgnih.gov This provides another avenue of research for this compound in Alzheimer's models.

Parkinson's Disease Models:

The primary pathology in Parkinson's disease is the loss of dopaminergic neurons in the substantia nigra. Given that many phenylpiperazines interact with the dopaminergic system, there is a rationale for investigating this compound in preclinical models of Parkinson's disease. These models often use neurotoxins like MPTP or 6-hydroxydopamine to induce dopaminergic neurodegeneration. nih.govmdpi.com Research could focus on whether the compound can protect against this neurodegeneration or provide symptomatic relief by modulating dopamine receptor activity.

Pain Models:

The role of serotonin and other neurotransmitter systems in pain modulation is well-documented. As such, compounds that modulate these systems are of interest as potential analgesics. Preclinical pain research utilizes various models to simulate different types of pain, including neuropathic, inflammatory, and post-operative pain. mdpi.commdbneuro.comnih.govfrontiersin.org Investigating the effects of this compound in these models could reveal potential analgesic properties.

Role in Modulating Specific Biological Pathways Relevant to Disease Pathophysiology

Beyond behavioral models, understanding the molecular mechanisms of a compound is crucial for its development.

Neuroinflammation:

Neuroinflammation is a common feature of many neurodegenerative diseases, including Alzheimer's and Parkinson's disease. nih.gov It is characterized by the activation of microglia and astrocytes, leading to the release of inflammatory mediators that can contribute to neuronal damage. Future research could explore the effects of this compound on markers of neuroinflammation in cell culture and animal models.

Neuroplasticity:

Neuroplasticity, the ability of the brain to reorganize itself by forming new neural connections, is fundamental to learning and memory. The memory-enhancing effects of the related compound MMPP suggest a potential role for this compound in modulating neuroplasticity. nih.gov Studies could investigate its effects on synaptic plasticity, such as long-term potentiation (LTP), and on molecular markers of neuroplasticity, like brain-derived neurotrophic factor (BDNF).

Analytical Methodologies for Research of 1 5 Methoxy 2 Methylphenyl Piperazine

Quantitative Analytical Techniques in Biological Matrices for Research Applications

The quantification of 1-(5-Methoxy-2-methylphenyl)piperazine in biological matrices such as plasma, serum, and tissue homogenates is crucial for pharmacokinetic and metabolic studies. Liquid chromatography coupled with mass spectrometry or other detection methods is the cornerstone of these bioanalytical assays.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantification of drugs and their metabolites in complex biological fluids. nih.gov For the analysis of this compound, a reverse-phase LC-MS/MS method would be the approach of choice.

A hypothetical LC-MS/MS method for this compound could be developed based on methods for other piperazine (B1678402) derivatives. core.ac.uk The sample preparation would likely involve protein precipitation with a solvent like acetonitrile, followed by centrifugation to remove solid material. The resulting supernatant would then be injected into the LC-MS/MS system.

Table 1: Illustrative LC-MS/MS Parameters for the Analysis of this compound

| Parameter | Suggested Conditions |

| Liquid Chromatography | |

| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.4 mL/min |

| Gradient | A suitable gradient would be optimized to ensure good separation from matrix components. |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), positive mode |

| Monitored Transitions | Precursor ion [M+H]⁺ and a characteristic product ion would need to be determined. |

| Collision Energy | Optimized for the specific precursor-to-product ion transition. |

| Internal Standard | A structurally similar compound, preferably a deuterated analog. |

This table presents hypothetical parameters that would require optimization and validation for the specific analysis of this compound.

High-performance liquid chromatography (HPLC) with ultraviolet (UV) or fluorescence detection can also be employed for the quantification of this compound, particularly at higher concentrations. jocpr.com For compounds lacking a strong chromophore, derivatization with a UV-active or fluorescent tag may be necessary to enhance sensitivity. jocpr.comnih.gov

A reverse-phase HPLC method would be suitable, similar to the LC component of the LC-MS/MS method. The choice of detector would depend on the intrinsic properties of the analyte and the required sensitivity.

Table 2: Example HPLC Parameters for Piperazine Derivative Analysis

| Parameter | Suggested Conditions |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile, methanol, and diethylamine (B46881) in a suitable ratio (e.g., 90:10:0.1, v/v/v). jocpr.com |

| Flow Rate | 1.0 mL/min jocpr.com |

| Detection | UV at an appropriate wavelength or fluorescence detection after derivatization. jocpr.com |

| Injection Volume | 10 µL jocpr.com |

This table provides an example based on a published method for a piperazine derivative and would need to be adapted and validated for this compound.

Spectroscopic Techniques for Purity and Identity Confirmation in Research Synthesis

In the context of chemical research and synthesis, spectroscopic methods are indispensable for confirming the identity and assessing the purity of newly synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are primary techniques for structural elucidation. The ¹H NMR spectrum would show characteristic signals for the aromatic protons, the methoxy (B1213986) and methyl groups, and the piperazine ring protons. mdpi.com The ¹³C NMR spectrum would provide information on the number and type of carbon atoms in the molecule. mdpi.com

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the elemental composition. mdpi.com The fragmentation pattern observed in the mass spectrum can also offer structural information. researchgate.net

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for C-H (aromatic and aliphatic), C-O (methoxy), and C-N bonds would be expected in the IR spectrum of this compound. mdpi.comauburn.edu

Method Validation Parameters for Research Bioanalytical Assays

Before a bioanalytical method can be reliably used in research, it must undergo a thorough validation process to ensure its performance characteristics are acceptable. qascf.com The key validation parameters, as recommended by regulatory bodies like the FDA, include:

Linearity : The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of calibration standards over a defined concentration range. A correlation coefficient (r²) of ≥ 0.99 is generally considered acceptable. nih.gov

Accuracy : The closeness of the measured concentration to the true concentration. It is determined by analyzing quality control (QC) samples at different concentration levels (low, medium, and high). The mean value should be within ±15% of the nominal value, except at the Lower Limit of Quantification (LLOQ), where it should be within ±20%.

Precision : The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous volume. It is expressed as the coefficient of variation (CV) or relative standard deviation (RSD). The precision should not exceed 15% CV, except for the LLLOQ, where it should not exceed 20%.

Limit of Detection (LOD) : The lowest concentration of the analyte that can be reliably detected, though not necessarily quantified, with a signal-to-noise ratio typically of 3:1. jocpr.com

Limit of Quantification (LOQ) : The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. jocpr.com The analyte response at the LOQ should be at least five times the response of a blank sample.

Table 3: Typical Acceptance Criteria for Bioanalytical Method Validation

| Parameter | Acceptance Criteria |

| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |

| Accuracy (Deviation from nominal concentration) | Within ±15% (±20% for LLOQ) |

| Precision (Coefficient of Variation, CV) | ≤ 15% (≤ 20% for LLOQ) |

| Lower Limit of Quantification (LLOQ) | Analyte response ≥ 5 times the blank response. |

These are general guidelines, and specific criteria may vary depending on the research application.

Future Research Directions and Unresolved Questions for 1 5 Methoxy 2 Methylphenyl Piperazine

Novel Analog Design and Synthesis Strategies

A primary unresolved question for 1-(5-Methoxy-2-methylphenyl)piperazine is how its specific structure dictates its biological activity. The positions of the methoxy (B1213986) and methyl groups on the phenyl ring are critical determinants of receptor affinity and selectivity. Future research should focus on systematic structural modifications to explore the structure-activity relationship (SAR) and develop analogs with optimized properties.

Key strategies for novel analog design include:

Modification of the Phenyl Ring: Altering the substituents on the aromatic ring can significantly impact electronic and steric properties, influencing receptor binding. This includes shifting the positions of the existing methoxy and methyl groups, replacing them with other functional groups (e.g., halogens, trifluoromethyl groups), or introducing additional substituents.

Exploration of the N4-Substituent: The unsubstituted nitrogen on the piperazine (B1678402) ring is a prime site for modification. Adding various alkyl or aryl chains can modulate pharmacological activity, transforming the molecule into an agonist, antagonist, or partial agonist at different receptors. nih.gov This position is crucial for developing long-chain arylpiperazine derivatives that often target a range of serotonin (B10506) and dopamine (B1211576) receptors. nih.gov

Bioisosteric Replacement: Replacing the piperazine core with other heterocyclic systems (e.g., homopiperazine (B121016), piperidine) could lead to novel scaffolds with improved pharmacokinetic profiles or different receptor selectivity.

The synthesis of these new analogs would likely employ established methods for N-arylpiperazine synthesis. Common synthetic routes include the reaction of anilines with bis(2-chloroethyl)amine (B1207034) or palladium-catalyzed Buchwald-Hartwig coupling. mdpi.comcore.ac.ukguidechem.com More advanced strategies might involve multi-component reactions to rapidly generate a diverse library of analogs for high-throughput screening. mdpi.com

Table 1: Potential Analog Design Strategies for this compound

| Modification Strategy | Rationale | Potential Synthetic Approach |

|---|---|---|

| Positional Isomerism of Phenyl Substituents | To determine the optimal spatial arrangement of methoxy and methyl groups for target affinity and selectivity. | Synthesis starting from corresponding isomeric anilines. core.ac.uk |

| Substitution of Methoxy/Methyl Groups | To modulate lipophilicity, metabolic stability, and electronic properties. For example, replacing methyl with a trifluoromethyl group can alter electronic character and block metabolic oxidation. | Standard aromatic substitution reactions on precursor molecules. |

| N4-Alkylation/Arylation | To introduce functionalities that interact with different subpockets of the target receptor, thereby tuning functional activity (agonist vs. antagonist). nih.gov | Nucleophilic substitution with alkyl halides or Buchwald-Hartwig amination with aryl halides. mdpi.com |

| Piperazine Ring Modification | To alter the basicity (pKa) and conformational flexibility of the scaffold, potentially improving selectivity or oral bioavailability. | Synthesis of alternative heterocyclic cores and subsequent arylation. |

Advanced Preclinical Model Development for Deeper Understanding

To fully understand the therapeutic potential of this compound and its analogs, it is crucial to move beyond simple binding assays towards more sophisticated preclinical models. The arylpiperazine scaffold is known to interact with a variety of receptors, including serotonin (5-HT) and dopamine subtypes, which are implicated in numerous neurological and psychiatric disorders. nih.govnih.gov

Future preclinical evaluation should involve a tiered approach:

In Vitro Functional Assays: Initial screening should assess not just binding affinity but also functional activity at a panel of relevant CNS receptors (e.g., 5-HT1A, 5-HT2A, 5-HT7, Dopamine D2). nih.govnih.gov Assays measuring downstream signaling events, such as cyclic adenosine (B11128) monophosphate (cAMP) accumulation or β-arrestin recruitment, are necessary to classify compounds as agonists, antagonists, or biased ligands. nih.gov

Cell-Based Disease Models: Utilizing cell lines or primary neurons that model specific aspects of a disease can provide initial insights into a compound's efficacy. For example, cell models of neuroinflammation or oxidative stress could be used to test for neuroprotective properties, a known feature of some arylpiperazines. nih.gov

In Vivo Animal Models: Rodent models remain essential for evaluating the systemic effects of new compounds. For arylpiperazines, relevant models could include those for anxiety, depression (e.g., forced swim test), or psychosis (e.g., phencyclidine-induced hyperactivity). nih.gov These studies are critical for establishing a preliminary pharmacokinetic and pharmacodynamic (PK/PD) relationship.

Advanced Models: To improve clinical translation, newer models such as brain organoids or humanized mice could be employed. These models can offer a more accurate representation of human physiology and disease states, potentially providing better predictive power for clinical outcomes.

Table 2: Proposed Advanced Preclinical Models

| Model Type | Purpose | Example Endpoint |

|---|---|---|

| Receptor Functional Assays (e.g., cAMP, β-arrestin) | To determine the functional activity (agonist, antagonist, biased agonist) at specific receptor subtypes. nih.gov | Measurement of second messenger levels or protein recruitment. |

| High-Content Imaging in Neuronal Cultures | To assess effects on neuronal morphology, synapse formation, or neurotoxicity. | Changes in neurite outgrowth or synaptic marker expression. |

| Animal Models of Behavior | To evaluate efficacy in validated models of CNS disorders like anxiety or psychosis. nih.gov | Performance in elevated plus maze, or attenuation of hyperactivity. |

| Ex Vivo Receptor Occupancy Studies | To correlate the administered dose with target engagement in the brain. nih.gov | Quantification of radioligand displacement in brain tissue sections. |

Integration with Systems Biology and Network Pharmacology Approaches

The "one-drug, one-target" paradigm is often insufficient for complex CNS disorders, which typically involve perturbations across multiple pathways. frontiersin.org Arylpiperazines are often "dirty drugs" or polypharmacological agents, meaning they interact with multiple targets. Systems biology and network pharmacology offer powerful computational tools to embrace this complexity. frontiersin.org

A key future direction is to apply these approaches to this compound and its analogs. This involves:

Target Identification and Network Construction: Using computational docking and screening data, all potential protein targets of the compounds can be identified. These targets are then mapped onto known protein-protein interaction networks and signaling pathways. nih.gov

Predicting Off-Target Effects: Network analysis can also predict potential off-target interactions that might lead to adverse effects, allowing for the early deselection of problematic compounds or the rational design of more selective analogs.

This in silico approach can guide and prioritize experimental work, making the drug discovery process more efficient and rational. frontiersin.org

Table 3: Key Components of a Systems Pharmacology Approach

| Component | Description | Expected Outcome |

|---|---|---|

| Target Profiling | In vitro screening against a broad panel of receptors, ion channels, and enzymes to identify all interacting proteins. | A comprehensive list of primary targets and secondary off-targets. |

| Network Construction | Mapping the identified targets onto protein-protein interaction databases and known biological pathways. nih.gov | A visual "interactome" for the compound, showing its connections within the cellular machinery. |

| Pathway Enrichment Analysis | Statistical analysis to determine which signaling pathways are most significantly affected by the compound's targets. | Identification of key pathways (e.g., serotonergic signaling, dopamine signaling, neuroinflammation) modulated by the drug. |

| In Silico Perturbation | Using computational models to simulate the effect of the drug on the network to predict cellular responses or phenotypic outcomes. | Hypotheses about the drug's mechanism of action and potential for efficacy or toxicity. |

Challenges and Opportunities in the Translational Research of this compound Analogs

Translating a promising compound from preclinical discovery to clinical application is a major challenge in drug development, often referred to as crossing the "valley of death." sanguinebio.com For novel arylpiperazine analogs, several specific challenges and opportunities exist.

Challenges:

Predictive Validity of Animal Models: CNS disorders are particularly difficult to model in animals, and preclinical efficacy often fails to translate to humans. nih.gov

Metabolic Prediction: The metabolism of a drug can differ significantly between species. The O-demethylation of methoxyphenylpiperazines, for instance, is heavily influenced by specific cytochrome P450 enzymes like CYP2D6, which is polymorphically expressed in humans. researchgate.net Poor prediction of human metabolism can lead to unexpected pharmacokinetics in clinical trials.

Biomarker Development: A lack of reliable biomarkers to measure target engagement or therapeutic response in patients makes it difficult to design efficient clinical trials and determine the optimal dose. nih.gov

Opportunities:

Mechanism-Based Trial Design: A deep understanding of the compound's mechanism, derived from advanced preclinical models and systems pharmacology, can inform a more rational clinical trial design. This includes selecting the right patient population and endpoints. frontiersin.org

Biomarker-Guided Development: Investing in the development of biomarkers (e.g., neuroimaging ligands for receptor occupancy, blood-based markers of pathway modulation) early in the process can de-risk clinical development.

Repurposing and Polypharmacology: The multi-target nature of arylpiperazines could be an advantage. A compound that fails for its primary indication might be repurposed for another disease where its specific polypharmacological profile is beneficial. Network pharmacology can help identify these repurposing opportunities.

Table 4: Challenges and Mitigating Opportunities in Translational Research

| Challenge | Mitigating Opportunity |

|---|---|

| Poor translation from animal models to human efficacy. nih.gov | Utilize human-derived models (e.g., iPSC-derived neurons, organoids) and focus on mechanism-based endpoints that are conserved across species. |

| Interspecies differences in drug metabolism. researchgate.net | Conduct early in vitro metabolism studies using human liver microsomes and recombinant CYP enzymes to identify key metabolic pathways. researchgate.net |

| Lack of validated biomarkers for CNS targets. nih.gov | Develop PET imaging ligands for the primary target(s) to confirm brain penetration and receptor occupancy in early-phase clinical trials. |

| High cost and duration of clinical development. sanguinebio.com | Employ adaptive trial designs and use systems biology insights to stratify patients and enrich the trial population for likely responders. |

Q & A

Q. What role do the methoxy and methyl groups play in modulating receptor binding kinetics?

- Methodological Answer : Free-energy perturbation (FEP) calculations quantify contributions of substituents to binding energy. For example, the methoxy group forms hydrogen bonds with Thr194 in 5-HT, while the methyl group enhances hydrophobic packing. Surface plasmon resonance (SPR) measures association/dissociation rates (kₐₙ/kₒff) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.